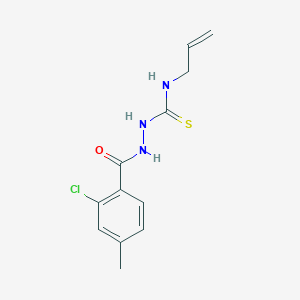

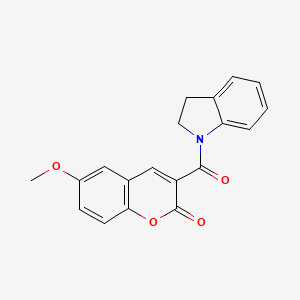

![molecular formula C24H24N4OS B2355289 4-(二甲氨基)-N-(4,7-二甲基苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 899964-79-5](/img/structure/B2355289.png)

4-(二甲氨基)-N-(4,7-二甲基苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

针对癌症治疗的 VEGFR-2 抑制

与目标化合物相似的取代苯甲酰胺已被确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效且选择性抑制剂。这些化合物在人肺和结肠癌异种移植模型中表现出显着的体内疗效,突出了它们在癌症治疗中的潜力 (Borzilleri 等人,2006 年)。

抗菌活性

研究表明,与所讨论化合物结构相似的化合物具有抗菌活性。这些活性包括对抗各种细菌和真菌物种的能力,表明有可能开发新的抗菌剂 (Abdel‐Aziz 等人,2008 年)。

抗肿瘤和抗氧化特性

与“4-(二甲氨基)-N-(4,7-二甲基苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)苯甲酰胺”相关的化合物已显示出针对肝脏和乳腺细胞系的抗肿瘤活性,并具有显着的抗氧化活性。这表明它们在癌症治疗中和作为抗氧化剂的潜力 (El‐Borai 等人,2013 年)。

神经应用的 PET 成像

已经探索了用于脑中代谢型谷氨酸 1 (mGlu1) 受体的正电子发射断层扫描 (PET) 成像的苯甲酰胺衍生物的合成和开发。该应用展示了苯甲酰胺衍生物在神经研究和诊断中的潜力 (Fujinaga 等人,2012 年)。

缓蚀

与所讨论化合物在结构上相关的苯并噻唑衍生物已被评估其在酸性溶液中对钢的缓蚀作用。它们在防腐方面的效率很高,这使它们在开发新的工业应用缓蚀剂方面具有价值 (Hu 等人,2016 年)。

作用机制

Target of Action

It is known that similar compounds have been used for the detection of primary aromatic amines (paas), which are persistent and highly toxic organic pollutants .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .

Result of Action

The compound’s action results in the quenching of fluorescence, which can be used to detect the presence of PAAs . The compound exhibits high sensitivity and selectivity for PAA detection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties may be affected by factors such as temperature, pH, and the presence of other substances .

生化分析

Biochemical Properties

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with electron-deficient monomers, such as benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde, which can lead to fluorescence quenching due to the formation of ground-state fluorescence-quenched complexes . These interactions are primarily driven by hydrogen bonding and other non-covalent interactions, which can significantly impact the biochemical pathways in which the compound is involved.

Cellular Effects

The effects of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can act as a fluorescent sensor, detecting primary aromatic amines with high sensitivity and selectivity . This ability to detect specific molecules can alter cellular responses and metabolic activities, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electron donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for their potential use as fluorescent sensors and visible-light organophotocatalysts . These interactions can lead to significant changes in the biochemical pathways and cellular processes in which the compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The compound has been shown to exhibit high stability and fluorescence performance, making it an ideal platform for sensing applications

Dosage Effects in Animal Models

The effects of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interactions with electron-deficient monomers and its role as a fluorescent sensor can influence metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues, impacting their function and behavior.

Transport and Distribution

The transport and distribution of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form ground-state fluorescence-quenched complexes with primary aromatic amines suggests that it can be selectively transported and localized within specific cellular compartments . This selective transport and distribution can impact the compound’s overall activity and function within biological systems.

Subcellular Localization

The subcellular localization of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is critical for its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell

属性

IUPAC Name |

4-(dimethylamino)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-16-8-9-17(2)22-21(16)26-24(30-22)28(15-19-7-5-6-14-25-19)23(29)18-10-12-20(13-11-18)27(3)4/h5-14H,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHWNGCPKZZLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

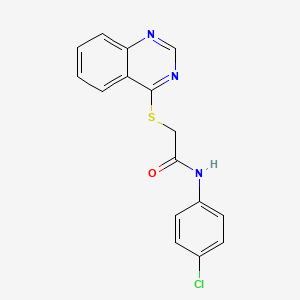

![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)

![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)

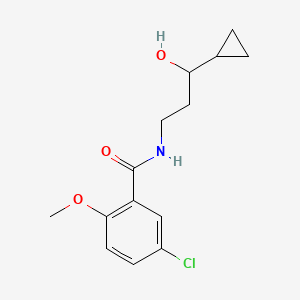

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)